(6-Ethyl-7-hydroxy-2-oxochromen-4-yl)methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate
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Overview
Description
The compound (6-Ethyl-7-hydroxy-2-oxochromen-4-yl)methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate is a complex organic molecule that combines a chromone derivative with an oxazole carboxylate. Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Oxazoles, on the other hand, are heterocyclic compounds that are often found in pharmaceuticals and agrochemicals due to their stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethyl-7-hydroxy-2-oxochromen-4-yl)methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the chromone derivative:
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Synthesis of Chromone Derivative
Starting Materials: 6-Ethyl-7-hydroxy-2-oxochromene.
Reaction: The chromone derivative is synthesized through the cyclization of an appropriate phenolic compound with an ester or acid chloride under acidic conditions.
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Formation of Oxazole Carboxylate
Starting Materials: 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid.
Reaction: The oxazole carboxylate is typically formed through a cyclization reaction involving an α-haloketone and an amide.
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Coupling Reaction
Reaction: The final step involves coupling the chromone derivative with the oxazole carboxylate using a suitable coupling agent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The hydroxyl group on the chromone moiety can undergo oxidation to form a quinone derivative.
Reagents: Common oxidizing agents include PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).
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Reduction
- The carbonyl groups in both the chromone and oxazole moieties can be reduced to alcohols.
Reagents: Reducing agents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride) are typically used.
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Substitution
- The hydroxyl group can be substituted with various alkyl or acyl groups.
Reagents: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated chromone derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal ions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial: Exhibits activity against various bacterial and fungal strains.
Anticancer: Shows potential in inhibiting the growth of certain cancer cell lines.
Medicine
Drug Development: Used as a lead compound in the development of new pharmaceuticals targeting inflammatory and infectious diseases.
Industry
Agrochemicals: Potential use as a pesticide or herbicide due to its biological activity.
Materials Science: Can be incorporated into polymers to enhance their properties.
Mechanism of Action
The biological activity of (6-Ethyl-7-hydroxy-2-oxochromen-4-yl)methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate is primarily due to its ability to interact with various molecular targets:
Enzyme Inhibition: Inhibits enzymes like COX-2 (cyclooxygenase-2), which is involved
Properties
IUPAC Name |
(6-ethyl-7-hydroxy-2-oxochromen-4-yl)methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO6/c1-3-14-9-17-16(10-20(26)30-19(17)11-18(14)25)12-28-23(27)21-13(2)29-22(24-21)15-7-5-4-6-8-15/h4-11,25H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKZXDDBSYSZDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C=C2COC(=O)C3=C(OC(=N3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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